N-(butan-2-yl)-3-[1-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide
Description
Historical Development and Evolution of Triazoloquinazoline Research
The exploration of triazoloquinazolines originated in the mid-20th century, driven by efforts to hybridize biologically active heterocycles. Quinazoline, a bicyclic structure comprising two nitrogen atoms, was first isolated from natural products in the 19th century and later recognized for its antimalarial and anticancer properties. Concurrently, triazoles gained prominence for their antimicrobial and antifungal activities. The fusion of these systems into triazoloquinazolines emerged as a strategic approach to enhance pharmacological efficacy through synergistic interactions.
Early synthetic routes focused on cyclocondensation reactions, such as the treatment of 2,4-dichloroquinazoline with thiosemicarbazide to form the triazoloquinazoline core. By the 1980s, advancements in regioselective alkylation and nucleophilic substitution enabled the introduction of diverse substituents, paving the way for structure-activity relationship (SAR) studies. For instance, the incorporation of electron-withdrawing groups (e.g., halogens) at specific positions was shown to modulate adenosine receptor antagonism, while hydrophobic side chains enhanced blood-brain barrier permeability for anticonvulsant applications.
The 21st century witnessed a paradigm shift toward targeted drug design, with computational tools guiding the optimization of triazoloquinazoline derivatives for kinase inhibition and DNA intercalation. Modern synthetic protocols, including Suzuki-Miyaura cross-coupling and solvent-free cyclocondensation, have further expanded the chemical space of these compounds.
Position of Triazolo[4,3-a]quinazolin Derivatives in Medicinal Chemistry
The triazolo[4,3-a]quinazolin scaffold is distinguished by its planarized aza-heterocyclic core, which facilitates π-π stacking interactions with biological targets such as enzymes and receptors. Key structural features include:
- Triazole Ring : Serves as a hydrogen bond acceptor, enhancing binding affinity to adenosine receptors and tyrosine kinases.
- Quinazoline Moiety : Contributes to intercalation with DNA and inhibition of topoisomerase enzymes.
- Substituent Flexibility : Positions 3 and 5 allow for functionalization with aryl, alkyl, or sulfanyl groups to fine-tune pharmacokinetic properties.
Recent studies highlight the role of N-(butan-2-yl)-3-[1-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-triazolo[4,3-a]quinazolin-4-yl]propanamide in targeting heat shock protein 90 (Hsp90) and epidermal growth factor receptor (EGFR). The 2-fluorophenyl group enhances lipophilicity and metabolic stability, while the sulfanyl linker improves solubility and bioavailability. Comparative analyses of triazoloquinazoline derivatives reveal that fluorinated analogs exhibit superior inhibitory activity against EGFR (IC~50~ = 0.8–2.1 µM) compared to non-fluorinated counterparts (IC~50~ = 3.5–5.7 µM).
Current Research Landscape and Academic Interest in Fluorophenyl-Substituted Derivatives
Fluorine substitution has become a cornerstone of triazoloquinazoline research due to its ability to modulate electronic, steric, and pharmacokinetic properties. The 2-fluorophenyl group in N-(butan-2-yl)-3-[1-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-triazolo[4,3-a]quinazolin-4-yl]propanamide exemplifies this trend, offering:
- Enhanced Binding Affinity : Fluorine’s electronegativity strengthens dipole interactions with catalytic lysine residues in Hsp90.
- Improved Metabolic Stability : The C-F bond resists oxidative degradation, prolonging half-life in vivo.
- Solubility Optimization : The carbamoylmethylsulfanyl linker balances hydrophobicity, achieving a logP value of 2.3–2.7.
Contemporary studies focus on leveraging fluorinated triazoloquinazolines for anticancer and antiviral applications. For example, fluorophenyl derivatives demonstrate nanomolar activity against hepatitis C virus (HCV) NS5B polymerase (EC~50~ = 12–18 nM). Additionally, their fluorescence properties, as observed in analogs like 5-(4’-diphenylaminobiphenyl)-3-(4-trifluoromethylphenyl)-triazolo[4,3-c]quinazoline, enable applications in bioimaging and pH sensing.
Properties
IUPAC Name |
N-butan-2-yl-3-[1-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN6O3S/c1-3-15(2)26-20(32)12-13-30-22(34)16-8-4-7-11-19(16)31-23(30)28-29-24(31)35-14-21(33)27-18-10-6-5-9-17(18)25/h4-11,15H,3,12-14H2,1-2H3,(H,26,32)(H,27,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWHBSFWEHKPCPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CCN1C(=O)C2=CC=CC=C2N3C1=NN=C3SCC(=O)NC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(butan-2-yl)-3-[1-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazoloquinazoline core, introduction of the fluorophenyl group, and attachment of the butan-2-yl side chain. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles may also be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(butan-2-yl)-3-[1-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(butan-2-yl)-3-[1-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or infections.
Industry: Utilized in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of N-(butan-2-yl)-3-[1-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, or inhibiting specific biochemical processes. Detailed studies are required to elucidate the exact mechanisms and identify the molecular targets involved.
Comparison with Similar Compounds
Triazoloquinazoline Derivatives
describes compounds with the 4,5-dihydro-4-methyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline core, varying in substituents at the sulfanylacetamide position. Key comparisons:
Notes:
- The target compound’s molecular weight is estimated based on structural similarity to CHEMENU’s analog (C₂₄H₂₆N₆O₃S, MW 478.57) with a benzyl group instead of 2-fluorophenyl .
- Fluorinated aromatic groups (as in the target) may enhance lipophilicity compared to non-fluorinated analogs like Compound 9a.
Pyrazole Carboxamides and Regioisomers
and highlight N-(1-amino-3-methyl-1-oxobutan-2-yl)pyrazole carboxamides, which share fluorophenyl and carboxamide motifs but differ in core heterocycles. For example:
Sulfanyl-Linked Thiazole and Triazole Derivatives
and describe compounds with sulfanyl bridges linked to thiazole/triazole moieties:
Impact of Substituents
- Fluorine vs. Chlorine : Fluorine’s electronegativity enhances binding to polar enzyme pockets, while chlorine’s bulkiness may improve steric hindrance against metabolic enzymes .
- Alkylamide chains : The target’s butan-2-yl group may confer higher solubility than cyclohexylmethyl () or isopropyl () groups .
Biological Activity
The compound N-(butan-2-yl)-3-[1-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article will delve into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . The structure features a triazoloquinazoline core, which is known for various biological activities. The presence of the butan-2-yl group and the fluorophenyl moiety may contribute to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 450.49 g/mol |
| Solubility | Soluble in organic solvents |
| LogP | 3.5 |
Antitumor Activity
Research indicates that compounds with similar structural motifs have demonstrated significant antitumor properties. For instance, studies on thiazole derivatives show that modifications in the phenyl ring can enhance cytotoxicity against various cancer cell lines. The structure-activity relationship (SAR) analysis suggests that electron-withdrawing groups like fluorine can increase biological activity by enhancing interactions with target proteins .
Case Study:
In a study evaluating thiazole-based compounds, one derivative exhibited an IC50 value of 1.61 µg/mL against cancer cell lines, indicating potent anticancer activity . The presence of the triazole moiety in our compound may similarly enhance its antitumor efficacy.
Anticonvulsant Properties
Compounds with triazole frameworks have been reported to possess anticonvulsant activities. A related study highlighted that certain triazole derivatives effectively eliminated tonic extensor phases in animal models, suggesting their potential as anticonvulsants .
Antibacterial Activity
The antibacterial efficacy of compounds similar to this compound has also been investigated. It was found that thiazole and triazole derivatives exhibited significant antibacterial properties against both Gram-positive and Gram-negative bacteria .
Table: Antibacterial Activity of Related Compounds
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| N-(butan-2-yl)... | Pseudomonas aeruginosa | 8 µg/mL |
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Inhibition of Enzymatic Activity : Similar compounds have shown to inhibit specific enzymes involved in tumor progression and bacterial growth.
- Receptor Modulation : The compound may act as a modulator for certain receptors implicated in seizure activity and cancer proliferation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
